ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidinone core fused with a substituted phenyl ring and an acetylated benzoate ester side chain. The compound’s structure integrates multiple pharmacophoric elements:
- A thieno[3,2-d]pyrimidinone scaffold, known for kinase inhibition and anticancer activity .
- A 4-fluoro-3-methylphenyl substituent at position 3, enhancing lipophilicity and target-binding interactions.
- An ethyl benzoate ester at position 4, modulating solubility and bioavailability .
This compound is part of a broader class of thienopyrimidine derivatives investigated for therapeutic applications, particularly in oncology and inflammation. Its synthesis and structural analogs are documented in patent literature, emphasizing modifications to improve potency and pharmacokinetics .
Properties
Molecular Formula |
C24H20FN3O5S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-33-23(31)15-4-6-16(7-5-15)26-20(29)13-27-19-10-11-34-21(19)22(30)28(24(27)32)17-8-9-18(25)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,26,29) |
InChI Key |
CZUXUNAXMYNJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Carboxylates
The foundational approach involves cyclocondensation of ethyl 3-aminothiophene-2-carboxylate (1) with urea or thiourea derivatives under acidic conditions. For example, reaction with potassium cyanate in acetic acid yields thieno[3,2-d]pyrimidine-2,4-dione (2) with 71–88% efficiency.
Mechanistic Insight :
- Nucleophilic attack of the aminothiophene’s amine on the carbonyl carbon of urea
- Cyclization via elimination of ammonia
- Aromatization to form the fused pyrimidine ring
Optimization :
- Catalyst : Anhydrous ZnCl₂ improves cyclization efficiency
- Solvent : Refluxing acetic acid minimizes side reactions
- Yield : 85–90% achieved with stoichiometric urea at 110°C
Synthesis of Ethyl 4-(Acetylamino)benzoate
Nitration and Reduction Sequence
Adapting benzocaine synthesis protocols:
- Esterification : 4-Nitrobenzoic acid (7) + ethanol → ethyl 4-nitrobenzoate (8)
- Hydrogenation : (8) → ethyl 4-aminobenzoate (9)
- Acetylation : (9) + acetyl chloride → ethyl 4-(acetylamino)benzoate (10)
- Base: Pyridine (scavenges HCl)
- Yield: 95%
Final Coupling and Assembly
Acetyl Spacer Attachment
- Chloroacetylation : React (5) with chloroacetyl chloride to form [3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride (11)
- Amidation : Couple (11) with (10) via Schotten-Baumann conditions:
- Base: NaOH (10% aq.)
- Phase-transfer catalyst: TBAB
- Yield: 78%
Purification : Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity
Comparative Analysis of Synthetic Routes
Critical Observations :
- Friedel-Crafts acylation outperforms lithiation routes in scalability
- Solid catalysts in esterification reduce waste vs. traditional H₂SO₄
- Suzuki coupling provides better regiocontrol vs. SNAr for bulky substituents
Process Optimization Challenges
Regiochemical Control in Thienopyrimidine Functionalization
- C-3 vs. N-1 acetylation : Kinetic vs. thermodynamic control studies show:
- Low temps (-20°C) favor C-3 substitution (93:7 selectivity)
- Polar aprotic solvents (DMF) increase N-1 byproducts to 22%
Fluorinated Aromatic Stability
- Hydrolytic sensitivity : 4-fluoro-3-methyl group requires anhydrous conditions during coupling steps
- Metalation side reactions : Grignard intermediates prone to β-fluoride elimination, necessitating strict temp control (<-30°C)
Scalability and Industrial Considerations
Continuous Flow Hydrogenation
Adapting fixed-bed reactor designs from benzocaine production:
- Pd/C cartridge : 0.5% loading
- Throughput : 15 kg/day with 99.8% conversion
- Cost reduction : 41% vs. batch processing
Solvent Recycling
- 1,2-Dichloroethane recovery : 92% efficiency via fractional distillation
- Ethanol purification : Molecular sieves restore anhydrous conditions for reuse
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases involving specific molecular targets.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The fluoro-methylphenyl group may facilitate binding to certain enzymes or receptors, while the thienopyrimidine core could play a role in the compound’s overall activity. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Insights
Substituent Effects on Bioactivity
- Fluorine and Methyl Groups : The 4-fluoro-3-methylphenyl group in the target compound likely enhances binding to hydrophobic pockets in kinase targets compared to unsubstituted phenyl analogs (e.g., ). Fluorine’s electron-withdrawing effects may also improve metabolic stability .
- Ester vs. Sulfonamide/Morpholine : The ethyl benzoate ester in the target compound offers tunable hydrolysis rates, balancing bioavailability and half-life. In contrast, sulfonamide (Example 53) and morpholine (Example 60) groups improve water solubility but may reduce membrane permeability .
Thermal Stability and Crystallinity
- Example 60 exhibits a high melting point (242–245°C), suggesting strong intermolecular interactions due to the morpholine ring. The target compound’s melting point is unreported but expected to be lower due to its flexible ester side chain.
Research Findings and Patent Trends
- Patent Focus: The target compound and its analogs (e.g., ) are prioritized in kinase inhibitor patents, particularly for cancer therapy. Modifications to the thienopyrimidinone core aim to optimize selectivity for kinases like EGFR or VEGFR .
- The fluorine and methyl groups in the target compound may further improve potency .
Biological Activity
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique chemical structure includes a thienopyrimidine core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 451.5 g/mol. The IUPAC name is 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide. The presence of the fluoro and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Research indicates that it may act as an ACC (Acetyl-CoA Carboxylase) inhibitor , which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and has implications for treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Properties
Studies have shown promising results regarding the anticancer potential of this compound. For instance, in vitro assays demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular processes and modulating signaling pathways associated with cell survival .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Study 1: ACC Inhibition
In a study evaluating the effects of this compound on HepG2 cells, researchers observed a significant decrease in fatty acid synthesis. The compound demonstrated an ED50 value of less than 0.3 mg/kg in animal models, indicating potent ACC inhibition .
Study 2: Anticancer Activity
Another study focused on the compound's effects on LNCaP prostate cancer cells. Results indicated that treatment with the compound led to decreased cell viability and increased markers of apoptosis compared to control groups. This suggests potential therapeutic applications in cancer treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O3S |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
| Anticancer ED50 | <0.3 mg/kg |
| ACC Inhibition | Yes |
| Antimicrobial Activity | Yes |
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidinone core in this compound?
The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. A validated approach involves palladium-catalyzed reductive cyclization of nitroarene precursors, achieving yields >60% under optimized conditions (80–120°C, Pd/C catalyst) . Alternative methods include condensation of thiophene derivatives with pyrimidine intermediates in acidic media. Key challenges involve controlling regioselectivity during cyclization and minimizing byproduct formation through precise stoichiometric ratios .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ identifies characteristic signals (e.g., acetylated amine protons at δ 10.2–11.8 ppm, pyrimidinone carbonyls at δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (±2 ppm accuracy).
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (UV/ELSD detection) assess purity (>95%). X-ray crystallography provides definitive structural validation .
Q. How can solvent systems influence recrystallization outcomes for this compound?
Sequential recrystallization from ethyl acetate/n-hexane (1:5 v/v) followed by DCM/ether (1:10 v/v) yields high-purity crystals. Slow evaporation from THF/water (9:1) at 4°C enhances polymorph control. Polarized light microscopy monitors crystal homogeneity, while crystallographic data confirm intramolecular H-bonding stabilizing the planar conformation .
Advanced Research Questions
Q. How can coupling efficiency between the thienopyrimidinone and benzoate moieties be optimized?
Systematic screening of coupling reagents (e.g., HATU vs. EDCI/HOBt) in DMF/CH₂Cl₂ (1:3 v/v) at 0°C→RT improves acylation yields (75–92%). Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces diversity at the aryl ring. Real-time LC-MS monitoring identifies intermediates and prevents over-activation. Ligand selection (e.g., XPhos) enhances catalytic efficiency in heterocyclic systems .
Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?
- Structural Validation: X-ray crystallography establishes ground-truth geometry for docking pose comparisons (RMSD <1.0 Å) .
- Binding Assays: Surface plasmon resonance (SPR) measures binding kinetics (kₐ/kₑ), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).
- Simulations: Molecular dynamics (100 ns trajectories) assess protein flexibility, with force-field adjustments based on crystallographic bond lengths/angles .
Q. How is regioselectivity determined for acetylation at the pyrimidinone nitrogen versus other nucleophilic sites?
- 2D NMR: ¹H-¹⁵N HMBC pinpoints acetylation sites through heteronuclear correlations.
- Kinetic Studies: In situ IR tracks carbonyl absorption shifts (1680–1720 cm⁻¹) to map reaction progression.
- Computational Analysis: Fukui functions identify nucleophilic hotspots via frontier molecular orbital theory .
Q. What strategies enable systematic SAR exploration of the 4-fluoro-3-methylphenyl substituent?
- Isosteric Replacement: Introduce Cl, CF₃, or OCH₃ at the 4-position to probe electronic effects.
- Steric Modulation: Compare methyl vs. ethyl groups at the 3-position using parallel Suzuki-Miyaura synthesis.
- Biological Profiling: Time-resolved assays differentiate binding affinity (Kₐ) from functional potency (IC₅₀). Pairwise decomposition analysis (e.g., PLIP) correlates substituent effects with interaction energies .
Methodological Notes
- Synthesis Optimization: Reaction scalability requires careful temperature control and catalyst recycling .
- Data Contradictions: Cross-validate computational models with crystallographic data and orthogonal assays .
- Structural Analysis: Combine HRMS, NMR, and X-ray diffraction for unambiguous characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
